N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a benzyl group, a fluorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a Suzuki coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
- N-[(2Z)-3-benzyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
Uniqueness
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C23H16F4N2S |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-benzyl-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H16F4N2S/c24-19-11-9-17(10-12-19)21-15-30-22(29(21)14-16-5-2-1-3-6-16)28-20-8-4-7-18(13-20)23(25,26)27/h1-13,15H,14H2 |
InChI Key |
LWLOUYJUFKICNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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